molecular formula C10H6Cl3NO B2914363 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole CAS No. 338776-97-9

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole

Cat. No.: B2914363
CAS No.: 338776-97-9
M. Wt: 262.51
InChI Key: OQWZFTJYWRGNRY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole is a synthetic organic compound that belongs to the oxazole family It is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole typically involves the reaction of 3,4-dichlorobenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Cyclization Reactions: The oxazole ring can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole include:

  • 3-(Chloromethyl)-5-phenyl-1,2-oxazole
  • 3-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,2-oxazole
  • 3-(Chloromethyl)-5-(3,5-dichlorophenyl)-1,2-oxazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comprehensive research findings.

Overview of the Compound

Chemical Structure

  • IUPAC Name: this compound
  • Molecular Formula: C10H7Cl3N2O
  • CAS Number: 338776-97-9

The compound features a chloromethyl group and a dichlorophenyl group attached to the oxazole ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit various enzymes involved in cancer progression and microbial resistance. It has shown potential in modulating the activity of carbonic anhydrases (CAs) and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
  • Apoptosis Induction: Studies indicate that this compound may induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies: In vitro studies have shown that the compound has IC50 values ranging from 0.12 to 2.78 µM against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (monocytic leukemia) .
Cell LineIC50 Value (µM)Reference
MCF-70.12 - 2.78
A5490.15 - 1.95
U-9370.20 - 2.50

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although specific data on its effectiveness compared to established antibiotics remains limited .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cancer Cell Lines:
    • Researchers evaluated the cytotoxic effects on MCF-7 and A549 cell lines.
    • Results indicated significant apoptosis induction at sub-micromolar concentrations.
    • Mechanistic studies revealed activation of apoptotic pathways involving p53 and caspase cascades .
  • Antimicrobial Screening:
    • A comparative study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • The compound showed moderate activity but was less effective than conventional antibiotics .

Properties

IUPAC Name

3-(chloromethyl)-5-(3,4-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c11-5-7-4-10(15-14-7)6-1-2-8(12)9(13)3-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWZFTJYWRGNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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